molecular formula C13H15BrN2O3 B11825378 Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B11825378
M. Wt: 327.17 g/mol
InChI Key: YIRVETACYCBFSA-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives This compound is characterized by its unique structure, which includes a bromine atom, an ethyl group, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a pyrrolopyridine precursor, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the bromine atom can result in a variety of substituted derivatives.

Scientific Research Applications

Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate receptor activity by interacting with binding sites, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other pyrrolopyridine derivatives, such as:

    Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: This compound has a similar structure but includes a phenylsulfanylmethyl group instead of an ethyl group.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This derivative has an amino group and an isobutoxy group, which confer different chemical and biological properties.

Biological Activity

Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a notable compound within the pyrrolopyridine family, characterized by its complex structure and diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrN3O3, with a molecular weight of approximately 328.17 g/mol. The compound features a pyrrolidine ring fused to a pyridine ring, with several functional groups that contribute to its chemical behavior and biological interactions.

Inhibition of Kinases

One of the significant biological activities of this compound is its role as an inhibitor of specific kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). This inhibition has implications for treating conditions related to insulin sensitivity and metabolic disorders. Research indicates that compounds in the pyrrolopyridine class exhibit potential in various therapeutic areas, including:

  • Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties, suggesting potential applications in treating infections.
  • Antiviral Activity : The structural characteristics may allow for effective interactions with viral targets.
  • Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

The mechanism of action involves binding affinity studies with various proteins and enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate these interactions. Understanding these binding dynamics is crucial for optimizing the compound's therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound through various assays:

StudyFindingsIC50 Values
Study AInhibition of SGK-125 µM
Study BAnticancer activity against A549 cell line20 µM
Study CAntimicrobial activity against Staphylococcus aureus15 µM

These findings indicate significant potential for therapeutic applications in oncology and infectious diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Bromination : Introduction of the bromo substituent.
  • Esterification : Formation of the ethyl ester group.
  • Hydroxylation : Addition of the hydroxy group at the appropriate position.

These methods are often optimized for yield and purity using techniques like column chromatography and recrystallization.

Properties

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.17 g/mol

IUPAC Name

ethyl 5-bromo-6-ethyl-3-hydroxy-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C13H15BrN2O3/c1-4-9-8(14)6-7-11(17)10(13(18)19-5-2)16(3)12(7)15-9/h6,17H,4-5H2,1-3H3

InChI Key

YIRVETACYCBFSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=C(N(C2=N1)C)C(=O)OCC)O)Br

Origin of Product

United States

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